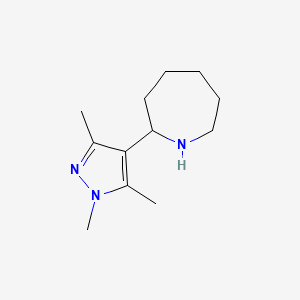

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

2-(1,3,5-trimethylpyrazol-4-yl)azepane |

InChI |

InChI=1S/C12H21N3/c1-9-12(10(2)15(3)14-9)11-7-5-4-6-8-13-11/h11,13H,4-8H2,1-3H3 |

InChI Key |

TYEYEGUXCAFYCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2CCCCCN2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 1,3,5 Trimethyl 1h Pyrazol 4 Yl Azepane

Retrosynthetic Analysis of the 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane Scaffold

Retrosynthetic analysis allows for the deconstruction of the target molecule into simpler, more readily available starting materials. researchgate.netnih.gov This process highlights the key bond formations required to assemble the final structure.

The most logical primary disconnection is at the C-C bond linking the C4 position of the pyrazole (B372694) ring and the C2 position of the azepane ring. This disconnection simplifies the complex target into two more manageable synthons: a 1,3,5-trimethyl-1H-pyrazol-4-yl unit and a 2-substituted azepane precursor.

This disconnection suggests a forward synthesis involving a carbon-carbon bond-forming reaction. Several powerful cross-coupling methodologies could achieve this transformation. For instance, a transition-metal-catalyzed reaction, such as a Suzuki or Stille coupling, could be employed. This would require one fragment to be a halide or triflate (e.g., 4-iodo-1,3,5-trimethyl-1H-pyrazole) and the other to be an organometallic reagent (e.g., an azepane-2-ylboronic ester or -stannane). Alternatively, direct C-H functionalization of the pyrazole ring at the C4 position with a suitably activated azepane derivative represents a more atom-economical approach. researchgate.netrsc.org

Another viable strategy is the Buchwald-Hartwig amination, which would form a C-N bond. nih.govresearchgate.netacs.org However, given the C-C linkage in the target molecule, this approach is not directly applicable for the primary bond formation but could be considered in alternative synthetic designs involving ring construction.

| Disconnection Strategy | Pyrazole Fragment | Azepane Fragment | Potential Forward Reaction |

| C4(pyrazole)-C2(azepane) C-C Bond | 1,3,5-trimethyl-4-halopyrazole | Azepane-2-boronic ester | Suzuki Coupling |

| C4(pyrazole)-C2(azepane) C-C Bond | 1,3,5-trimethyl-1H-pyrazole | 2-Haloazepane | C-H Arylation |

| C4(pyrazole)-C2(azepane) C-C Bond | 4-Lithio-1,3,5-trimethyl-1H-pyrazole | 2-Haloazepane | Nucleophilic Substitution |

Further retrosynthetic analysis can be applied to the azepane ring itself. The seven-membered azepane ring is known to be synthetically challenging to construct due to unfavorable ring-closure kinetics. nih.gov Common strategies for azepane synthesis include ring expansion reactions or intramolecular cyclizations.

One approach involves a ring expansion of a more readily accessible piperidine (B6355638) precursor. rsc.org Another powerful method is the dearomative ring expansion of nitroarenes, which can provide highly functionalized azepanes in a few steps. researchgate.netmanchester.ac.ukmanchester.ac.uknih.gov For the target molecule, this would imply constructing the azepane ring with the pyrazole moiety already attached to the precursor or adding it after ring formation.

Intramolecular cyclization strategies typically involve forming a C-N or C-C bond from a linear precursor. For example, an intramolecular reductive amination of a keto-amine or an intramolecular Heck reaction could be envisioned to form the azepane ring.

Synthesis of the 1,3,5-Trimethyl-1H-pyrazole Moiety

The 1,3,5-trimethyl-1H-pyrazole is a key building block. Its synthesis is well-established and can be achieved through various classical and modern methods.

The most common classical method for synthesizing the pyrazole core is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For 1,3,5-trimethyl-1H-pyrazole, the starting materials would be acetylacetone (B45752) (pentane-2,4-dione) and methylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.

Reaction Scheme: Paal-Knorr Synthesis of 1,3,5-Trimethyl-1H-pyrazole

Reactant A: Acetylacetone

Reactant B: Methylhydrazine

Product: 1,3,5-trimethyl-1H-pyrazole + Water

This method is robust and generally provides good yields of the desired pyrazole.

Modern synthetic chemistry offers several alternative routes to substituted pyrazoles. Multi-component reactions, where three or more reactants combine in a single pot to form the product, provide an efficient and diverse approach. For instance, a three-component reaction involving an aldehyde, tosylhydrazine, and a terminal alkyne can yield highly substituted pyrazoles.

Transition-metal-catalyzed cycloadditions also represent a powerful tool for pyrazole synthesis. These methods often provide high regioselectivity and functional group tolerance.

The target molecule features three methyl groups on the pyrazole ring. In the Paal-Knorr synthesis with acetylacetone and methylhydrazine, all three methyl groups are incorporated directly from the starting materials.

Alternatively, if a different synthetic route is chosen that yields an unmethylated or partially methylated pyrazole, subsequent methylation steps would be necessary. N-methylation of the pyrazole ring at the N1 position is a common transformation. Selective N-methylation can be challenging due to the presence of two reactive nitrogen atoms. However, methods using sterically bulky α-halomethylsilanes as masked methylating reagents have been developed to achieve high regioselectivity. The choice of base and methylating agent (e.g., methyl iodide, dimethyl sulfate) is crucial for controlling the outcome.

For a C-C coupling strategy, the pyrazole ring would need to be functionalized at the C4 position, for example, with a halogen. Halogenation of pyrazoles can be achieved using various reagents. Electrocatalytic methods using sodium halides have been developed for the efficient synthesis of 4-halopyrazoles. nih.gov

Synthesis of the Azepane Moiety

The azepane scaffold is a prevalent feature in many biologically active compounds, but its synthesis can be challenging due to unfavorable entropic factors associated with forming a seven-membered ring. mdpi.comnih.gov Various strategies have been developed to overcome these challenges, including ring expansion reactions and intramolecular cyclizations.

Ring expansion methodologies provide an effective pathway to azepanes from more readily available five- or six-membered ring precursors. These strategies leverage the release of ring strain or photochemical rearrangements to drive the formation of the seven-membered ring.

One prominent method is the piperidine ring expansion . This approach can yield diastereomerically pure azepane derivatives with high stereoselectivity and regioselectivity. rsc.orgrsc.org For instance, the reaction of N-protected piperidines bearing appropriate leaving groups on adjacent side chains can lead to the formation of the azepane ring in excellent yields. rsc.org The choice of N-protecting groups, leaving groups, and nucleophiles can influence the efficiency of the ring expansion. rsc.org

Another innovative strategy involves the photochemical dearomative ring expansion of nitroarenes . nih.govresearchgate.netrwth-aachen.de This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system by converting a nitro group into a singlet nitrene, which then inserts into a ring C-C bond. nih.govresearchgate.net A subsequent hydrogenolysis step reduces the resulting unsaturated azepine to the saturated azepane, providing a two-step route to complex azepanes from simple nitroarenes. nih.gov

| Ring Expansion Method | Precursor | Key Reagents/Conditions | Product | Key Features |

| Piperidine Ring Expansion rsc.org | N-Benzyl-cis-2,6-bis(chloromethyl)piperidine | NaN₃, DMSO | N-Benzyl-cis-3,7-diazidoazepane | Exclusive stereoselectivity; high yield (92%). rsc.org |

| Photochemical Nitroarene Expansion nih.gov | Substituted Nitroarenes | Blue light, P(Oi-Pr)₃; then H₂, Pd/C | Polysubstituted Azepanes | Accesses complex azepanes in two steps from simple starting materials. nih.gov |

| Cascade Ring Expansion rsc.org | Olefinic Aziridines | NBS | Brominated Azepanes | Cascade reaction initiated by bromonium ion formation, followed by cyclization and stereoselective ring opening. rsc.org |

This table presents a summary of selected ring expansion strategies for azepane synthesis, highlighting the precursors, key conditions, and notable features of each method.

Intramolecular cyclization is a direct approach to forming the azepane ring by creating a bond between two ends of a linear precursor. The success of these reactions often depends on minimizing competing intermolecular reactions and overcoming the high activation energy for forming a medium-sized ring.

Aza-Prins cyclization represents a powerful tool for constructing nitrogen-containing heterocycles. nih.gov An iron(III)-catalyzed silyl (B83357) aza-Prins cyclization has been developed for the synthesis of tetrahydroazepines, which are direct precursors to azepanes. nih.govacs.org This method involves the reaction of homoallylic amines with aldehydes, proceeding under mild conditions to form a C-N and a C-C bond in a single step. nih.gov

Brønsted acid-assisted intramolecular cyclization is another effective strategy. For example, unsaturated tryptamides can be cyclized to form azepino[4,5-b]indolones in the presence of an acid catalyst like (+)-camphorsulfonic acid (CSA). thieme-connect.de This demonstrates the feasibility of acid-catalyzed cyclization for forming the seven-membered azepane ring system.

Other methods include reductive amination of linear amino-aldehydes or amino-ketones and ring-closing metathesis (RCM) , although the latter is more commonly applied to the synthesis of unsaturated azepines. mdpi.com

| Cyclization Method | Precursor Type | Catalyst/Reagent | Key Features |

| Silyl Aza-Prins Cyclization nih.gov | Homoallylic Amine + Aldehyde | FeBr₃ or FeCl₃ | Mild conditions; forms C-N and C-C bonds in one step. nih.govacs.org |

| Brønsted Acid-Assisted Cyclization thieme-connect.de | Unsaturated Tryptamides | (+)-Camphorsulfonic Acid (CSA) | Forms the azepine ring fused to an indole (B1671886) system. thieme-connect.de |

| Tandem Amination/Cyclization nih.gov | Functionalized Allenynes + Amines | Cu(I) complex (e.g., Cu(MeCN)₄PF₆) | Efficiently constructs functionalized azepine rings. nih.gov |

This table summarizes key intramolecular cyclization methods for the formation of azepane and azepine rings, detailing the required precursors and catalysts.

Controlling stereochemistry is paramount in modern synthetic chemistry. Several methodologies have been developed for the stereoselective synthesis of azepanes, ensuring the precise spatial arrangement of substituents.

As previously mentioned, the piperidine ring expansion can proceed with exclusive stereoselectivity, yielding diastereomerically pure cis-azepane derivatives. rsc.org The stereochemistry of the resulting product is dictated by the configuration of the starting piperidine precursor. rsc.orgrsc.org

For the synthesis of highly functionalized chiral azepanes, an osmium-catalyzed tethered aminohydroxylation reaction has been employed. nih.govacs.org This strategy allows for the creation of a new C–N bond with complete regio- and stereocontrol. The key step involves the intramolecular delivery of the nitrogen moiety to an olefin from an aroyloxycarbamate tether. Subsequent transformations, including intramolecular reductive amination, afford the desired heavily hydroxylated azepane iminosugars. nih.govacs.org This approach is particularly valuable for synthesizing complex, polyhydroxylated azepane derivatives from carbohydrate-derived starting materials. acs.org

Coupling Reactions and Post-Synthetic Modifications for the Hybrid System

Once the azepane moiety is synthesized, the next critical phase is its linkage to the pyrazole core and any subsequent chemical modifications to the complete hybrid scaffold.

The general reactivity of pyrazoles involves facile electrophilic substitution at the C4 position, making it an ideal handle for introducing a group suitable for cross-coupling. nih.govglobalresearchonline.net A plausible strategy would involve the following steps:

Functionalization of Pyrazole: The 1,3,5-trimethyl-1H-pyrazole precursor can be halogenated (e.g., iodinated or brominated) selectively at the C4 position using reagents like N-iodosuccinimide (NIS) or bromine.

Functionalization of Azepane: The N-protected azepane precursor needs to be converted into a suitable nucleophilic coupling partner. This could be achieved by deprotonation at the C2 position with a strong base (e.g., sec-butyllithium) followed by transmetalation to generate an organozinc or organoboron species.

Cross-Coupling: A palladium- or nickel-catalyzed cross-coupling reaction, such as a Suzuki, Negishi, or Stille coupling, would then be employed to connect the two functionalized fragments.

Hypothetical Negishi Coupling Route:

Step A: 4-Iodo-1,3,5-trimethyl-1H-pyrazole + n-BuLi, then ZnCl₂ → 1,3,5-Trimethyl-1H-pyrazol-4-ylzinc chloride

Step B: N-Boc-2-bromoazepane

Coupling: (Step A product) + (Step B product) + Pd catalyst (e.g., Pd(PPh₃)₄) → N-Boc-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azepane, followed by deprotection.

This approach offers a convergent and flexible route to the final compound.

After the successful coupling of the pyrazole and azepane moieties, further modifications can be undertaken to generate analogues or to install desired functionalities. The pyrazole ring, being aromatic and electron-rich, is generally stable under many reaction conditions. mdpi.com The trimethyl substitution pattern of the target compound offers limited sites for direct functionalization on the pyrazole core without resorting to more forcing conditions.

The most accessible site for functional group interconversion on the hybrid scaffold is the secondary amine of the azepane ring. Standard transformations include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce alkyl substituents.

N-Acylation: Treatment with acyl chlorides or anhydrides to form amides.

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic substituents.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These modifications allow for the systematic exploration of the structure-activity relationship by altering the steric and electronic properties at the azepane nitrogen. researchgate.net

Exploration of Novel Synthetic Pathways for Fused Pyrazole-Azepane Systems

The synthesis of fused heterocyclic systems, where a pyrazole ring is annulated to an azepane ring, presents unique challenges and requires sophisticated synthetic strategies. These bicyclic structures, such as pyrazolo[3,4-d]azepines, are of significant interest in medicinal chemistry. Research into these complex scaffolds has led to the development of novel, multi-step pathways that allow for precise control over the final structure.

One notable strategy focuses on the regioselective assembly of the fused pyrazole-azepine core, as demonstrated in the synthesis of a 5-HT7 antagonist. researchgate.net This approach involves constructing the fused heterocyclic system from a cyclic keto-precursor, followed by strategic functionalization.

The key aspects of these novel synthetic pathways include:

Core Formation : The synthesis often begins with a pre-existing seven-membered ring, such as a derivative of caprolactam, which serves as the foundation for the azepine portion of the molecule. The pyrazole ring is then constructed onto this template. researchgate.net

Palladium-Catalyzed Cross-Coupling : A crucial step in these modern syntheses is the use of palladium-catalyzed cross-coupling reactions to introduce aryl or other substituents. To facilitate this, a hydroxyl group on the pyrazole ring is often converted into a better leaving group, such as a triflate (-OTf). This pyrazole triflate can then undergo reactions like Suzuki or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds, allowing for the installation of diverse functionalities onto the heterocyclic core. researchgate.net

Regioselective N-Alkylation : In cases where the pyrazole nitrogen atoms are unsubstituted, selective alkylation is necessary to install desired groups, such as a benzyl (B1604629) moiety. The reaction conditions can be tuned to control which of the two nitrogen atoms in the pyrazole ring is alkylated, ensuring the desired regioisomer is obtained as the major product. researchgate.net

These advanced methodologies provide a versatile and scalable route to complex fused pyrazole-azepane systems, enabling the exploration of these compounds for various applications. researchgate.net

The table below summarizes the key features of these advanced synthetic strategies.

| Feature | Description | Key Reagents/Conditions | Purpose |

| Core Construction | Building the pyrazole ring onto a pre-existing azepine-based precursor. | Cyclic ketones, hydrazines. | To create the fundamental fused bicyclic pyrazolo-azepine scaffold. |

| Aryl Group Installation | Conversion of a pyrazole hydroxyl to a triflate, followed by Pd-catalyzed cross-coupling. | N-Phenyltriflimide, Palladium catalyst (e.g., Pd(PPh₃)₄), boronic acids. | To introduce diverse aryl substituents at specific positions of the pyrazole ring. researchgate.net |

| Selective Alkylation | Controlled addition of an alkyl or benzyl group to one of the pyrazole nitrogen atoms. | Alkyl halides (e.g., benzyl bromide), base (e.g., K₂CO₃). | To achieve the desired N-substitution pattern on the pyrazole ring. researchgate.net |

Chemical Reactivity and Transformations of the 2 1,3,5 Trimethyl 1h Pyrazol 4 Yl Azepane Scaffold

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle that readily undergoes electrophilic substitution reactions. The position of substitution is directed by the electron-donating effects of the nitrogen atoms and the alkyl substituents. For 1,3,5-trimethylpyrazole, a close analog to the pyrazole moiety in the title compound, electrophilic attack predominantly occurs at the C-4 position. rsc.orgrrbdavc.org This is because the C-4 position is activated by the two adjacent nitrogen atoms, and attack at this position leads to a more stable carbocation intermediate compared to attack at other positions.

Common electrophilic substitution reactions that the pyrazole ring of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azepane is expected to undergo include:

Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO2) can be introduced at the C-4 position of the pyrazole ring. scribd.com

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid or in a suitable solvent would likely lead to the corresponding 4-halo-substituted derivative.

Sulfonation: Treatment with fuming sulfuric acid is expected to introduce a sulfonic acid group (-SO3H) at the C-4 position. scribd.com

Friedel-Crafts Acylation and Alkylation: Under appropriate conditions, the pyrazole ring could undergo Friedel-Crafts reactions to introduce acyl or alkyl groups at the C-4 position.

Table 1: Predicted Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Expected Product |

| Nitration | HNO₃/H₂SO₄ | 2-(4-Nitro-1,3,5-trimethyl-1H-pyrazol-4-yl)azepane |

| Bromination | Br₂ | 2-(4-Bromo-1,3,5-trimethyl-1H-pyrazol-4-yl)azepane |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

Nucleophilic Reactions Involving the Azepane Nitrogen

The nitrogen atom of the azepane ring is a secondary amine and possesses a lone pair of electrons, making it nucleophilic. This nitrogen can readily participate in a variety of nucleophilic reactions.

N-Alkylation and N-Acylation: The azepane nitrogen can be alkylated by reacting with alkyl halides or acylated using acyl chlorides or anhydrides. These reactions would introduce a substituent on the nitrogen atom of the azepane ring.

Michael Addition: As a nucleophile, the azepane nitrogen can undergo Michael addition to α,β-unsaturated carbonyl compounds.

Reaction with Carbonyl Compounds: The secondary amine of the azepane can react with aldehydes and ketones to form enamines.

The steric hindrance posed by the adjacent pyrazole ring at the C-2 position of the azepane might influence the rate and feasibility of these reactions.

Oxidative and Reductive Transformations of the Bicyclic System

The pyrazole ring is generally resistant to oxidation due to its aromatic nature. However, the alkyl substituents on the pyrazole ring could potentially be oxidized under strong oxidizing conditions. The azepane ring, being a saturated amine, can be oxidized. For instance, treatment with oxidizing agents like hydrogen peroxide or peroxy acids could lead to the formation of the corresponding N-oxide.

Regarding reduction, the pyrazole ring is also typically stable to catalytic hydrogenation under conditions that would reduce a simple alkene. However, under more forcing conditions, the pyrazole ring can be reduced. The azepane ring is already saturated and therefore cannot be further hydrogenated. If any reducible functional groups were to be introduced onto the scaffold, for example, a nitro group from electrophilic substitution, this could be selectively reduced to an amino group using standard reducing agents like Sn/HCl or catalytic hydrogenation.

Conformational Analysis and Ring Inversion of the Azepane Moiety

The seven-membered azepane ring is a flexible system that can adopt several conformations, such as chair, boat, and twist-chair forms. rsc.orglifechemicals.com The substituent at the C-2 position, the bulky 1,3,5-trimethyl-1H-pyrazol-4-yl group, will significantly influence the conformational preference of the azepane ring.

It is expected that the pyrazolyl substituent will preferentially occupy an equatorial position to minimize steric interactions. The azepane ring will undergo rapid ring inversion at room temperature, leading to an equilibrium between different conformers. Low-temperature NMR studies would be necessary to probe the energetics of this conformational isomerism. The specific preferred conformation will be a balance between minimizing steric strain and optimizing electronic interactions.

Chemo-, Regio-, and Stereoselectivity in Chemical Reactions

The presence of two distinct reactive sites, the pyrazole ring and the azepane nitrogen, introduces the concept of chemoselectivity . For instance, in a reaction with a reagent that can react with both amines and aromatic rings, the reaction conditions could be tuned to favor reaction at one site over the other. For example, acylation under basic conditions would likely favor reaction at the more nucleophilic azepane nitrogen.

Regioselectivity is primarily a concern for reactions on the pyrazole ring. As discussed in section 3.1, electrophilic substitution is highly regioselective for the C-4 position. rsc.orgrrbdavc.org

Stereoselectivity becomes important if a chiral center is introduced or if reactions are performed on a chiral derivative of the molecule. The existing stereocenter at the C-2 position of the azepane ring (the point of attachment to the pyrazole) means that the molecule is chiral. Reactions at either the pyrazole or azepane ring could be influenced by this existing stereocenter, potentially leading to diastereoselective outcomes. For example, the approach of a reagent to the pyrazole ring could be sterically hindered by one face of the azepane ring, leading to a preferred diastereomer.

Structure Activity Relationship Sar and Mechanistic Studies of 2 1,3,5 Trimethyl 1h Pyrazol 4 Yl Azepane and Its Analogues

Investigation of Ligand-Target Interactions and Binding Mechanisms

A thorough search of scientific literature yielded no studies investigating the binding mechanisms or specific molecular targets of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane.

Potential Engagement with Enzymes (e.g., N-myristoyltransferase, bromodomains)

There is no published evidence to suggest that this compound has been evaluated as an inhibitor or ligand for N-myristoyltransferase or bromodomains. Although other distinct pyrazole-containing compounds have been explored as potential modulators of various enzymes, these findings cannot be extrapolated to the specific trimethylated pyrazolyl-azepane structure .

Influence of Structural Modifications on Biological Efficacy

The absence of baseline biological activity data for this compound means that no structure-activity relationship (SAR) studies have been conducted. SAR studies require a lead compound with known activity, from which analogues are synthesized and tested to determine the influence of specific structural motifs on efficacy and potency. Without a known biological target or effect, such studies for this compound have not been undertaken or published.

Molecular Recognition Profiles

There are no available studies detailing the molecular recognition profile of this compound. Elucidating a compound's recognition profile involves techniques such as X-ray crystallography of ligand-protein complexes, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling to understand the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that govern its binding to a biological target. This information is contingent on identifying a target, which has not been documented.

Elucidation of Mechanistic Pathways in Relevant Biological Systems

Consistent with the lack of data on its molecular targets and biological activity, no research has been published on the mechanistic pathways influenced by this compound in any biological system. Understanding the mechanism of action would require extensive in vitro and in vivo studies to determine how the compound affects cellular signaling cascades, metabolic pathways, or other physiological processes, none of which have been reported.

Computational and Theoretical Investigations of 2 1,3,5 Trimethyl 1h Pyrazol 4 Yl Azepane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying medium-sized organic molecules. DFT studies on the azepane ring, a core component of the target molecule, have been performed to investigate its structural and electronic properties. researchgate.net Such calculations are crucial for conformational exploration and predicting spectroscopic data.

Conformational Exploration: The seven-membered azepane ring is highly flexible and can adopt multiple conformations, such as the twist-chair, chair, and boat forms. researchgate.net DFT calculations can be used to optimize the geometry of these different conformers and determine their relative stabilities by calculating their energies. The global minimum energy conformation represents the most stable and probable shape of the molecule. Studies on similar seven-membered heterocyclic rings have often identified the twist-chair conformation as being the most stable. researchgate.net

Below is an illustrative table of the types of results obtained from a DFT conformational analysis. The energy values are hypothetical and serve to demonstrate the comparison between different potential conformations of the azepane ring within the molecule.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Twist-Chair | 0.00 | -78.5, 55.2, 48.9 | 2.1 |

| Chair | +1.5 | -80.1, 65.4, -65.4 | 2.5 |

| Boat | +3.2 | 0.5, 72.3, -72.1 | 2.9 |

| Twist-Boat | +2.8 | 35.6, 40.1, -75.0 | 2.7 |

NMR Chemical Shifts: DFT is also a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. Comparing these calculated shifts with experimental data is a robust method for structure verification. Studies on related pyrazole (B372694) derivatives have demonstrated that functionals like B3LYP and M06-2X, paired with suitable basis sets such as 6-311+G(d,p), can predict chemical shifts with a high degree of accuracy. nih.govresearchgate.net

Molecular orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more likely to be reactive. For 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azepane, the electron-rich trimethylpyrazole ring is expected to contribute significantly to the HOMO, while the LUMO may be distributed across the pyrazole system.

An illustrative table of frontier molecular orbital properties is provided below.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating capability |

| LUMO Energy | -0.8 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.4 | High kinetic stability |

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

For a flexible molecule like this compound, MD simulations can reveal the dynamics of the azepane ring, showing transitions between its various conformers (e.g., twist-chair to boat). It can also model the rotation around the single bond connecting the pyrazole and azepane rings, providing a comprehensive picture of the molecule's accessible conformations in different environments, such as in a solvent. pensoft.net

In Silico Screening and Molecular Docking Studies

In silico methods are critical in modern drug discovery for identifying and optimizing potential drug candidates. These computational techniques can predict how a molecule might interact with a biological target, saving time and resources in the early stages of research.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rdd.edu.iq This method is used to understand the binding mode and affinity of a potential drug candidate within the active site of a target protein. nih.gov

For this compound, docking studies could be performed against various biological targets, such as kinases or G-protein coupled receptors, where pyrazole and azepane motifs are known to show activity. dntb.gov.uanih.gov The simulation predicts the binding energy and identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.

The following table provides a hypothetical example of docking results for the compound against a protein kinase.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A | -8.5 | Val56, Leu172 | Hydrophobic |

| Protein Kinase A | -8.5 | Lys71 | Hydrogen Bond (with pyrazole N) |

| Protein Kinase A | -8.5 | Glu120 | Hydrogen Bond (with azepane NH) |

The insights gained from docking and other computational studies can guide the design of new, more potent analogues through two main strategies:

Structure-Based Design: This approach relies on the 3D structure of the biological target. researchgate.net Using the predicted binding mode of this compound from docking studies, modifications can be rationally designed to enhance favorable interactions or introduce new ones, thereby improving binding affinity and selectivity. For instance, if the docking reveals an empty hydrophobic pocket near one of the methyl groups, that group could be replaced with a larger alkyl or aryl group to better fill the pocket and increase potency. nih.govnih.gov

Ligand-Based Design: When the 3D structure of the target is unknown, this strategy uses the information from a set of known active molecules. researchgate.net By comparing the structure of this compound with other known inhibitors, a pharmacophore model can be developed. This model defines the essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This pharmacophore can then be used to design new molecules that fit the model or to search virtual libraries for other potential candidates.

Advanced Spectroscopic and Structural Characterization of 2 1,3,5 Trimethyl 1h Pyrazol 4 Yl Azepane and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular framework of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of protons. The signals for the three methyl groups on the pyrazole (B372694) ring are expected to appear as distinct singlets. The protons of the azepane ring would present as a series of complex multiplets due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Key signals include those for the three methyl carbons, the quaternary and CH carbons of the pyrazole ring, and the six distinct methylene (B1212753) carbons of the azepane ring.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling relationships, which is crucial for mapping the sequence of protons within the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is vital for confirming the connection between the azepane ring and the pyrazole ring, for instance, by showing a correlation from the proton at the C2 position of the azepane to the C4 carbon of the pyrazole.

NOESY (Nuclear Overhauser Effect Spectroscopy): This provides information about the spatial proximity of protons, which is useful for determining the preferred conformation of the molecule in solution.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrazole-N-CH₃ | 3.65 (s, 3H) | 35.1 | C3, C5 |

| Pyrazole-C3-CH₃ | 2.25 (s, 3H) | 12.5 | C3, C4, C5 |

| Pyrazole-C5-CH₃ | 2.20 (s, 3H) | 10.8 | C4, C5, N-CH₃ |

| Pyrazole-C3 | - | 148.2 | C3-CH₃, C5-CH₃ |

| Pyrazole-C4 | - | 115.9 | Azepane-H2, C3-CH₃, C5-CH₃ |

| Pyrazole-C5 | - | 138.7 | N-CH₃, C5-CH₃ |

| Azepane-C2 | 3.80 (m, 1H) | 61.5 | Pyrazole-C4, Azepane-C3, C7 |

| Azepane-C3 | 1.70-1.85 (m, 2H) | 37.8 | Azepane-C2, C4, C5 |

| Azepane-C4 | 1.50-1.65 (m, 2H) | 27.5 | Azepane-C3, C5, C6 |

| Azepane-C5 | 1.50-1.65 (m, 2H) | 29.9 | Azepane-C4, C6, C7 |

| Azepane-C6 | 1.70-1.85 (m, 2H) | 30.5 | Azepane-C5, C7 |

| Azepane-C7 | 2.90-3.05 (m, 2H) | 48.1 | Azepane-C2, C6 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the title compound. High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), provides a highly accurate mass measurement, confirming the molecular formula. mdpi.com

The molecular formula for this compound is C₁₂H₂₁N₃, with a calculated monoisotopic mass of 207.1735. ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 208.1813.

Fragmentation analysis (MS/MS) can provide structural information by breaking the molecule into smaller, identifiable pieces. A characteristic fragmentation pathway would involve the cleavage of the bond between the pyrazole and azepane rings or fragmentation within the azepane ring system.

Table 2: Predicted Mass Spectrometry Data

| Analysis Type | Ion Mode | Expected m/z | Formula | Description |

| HRMS | ESI+ | 208.1813 | [C₁₂H₂₂N₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| MS/MS | ESI+ | 123.0971 | [C₇H₁₁N₂]⁺ | Fragment corresponding to the trimethylpyrazole cation |

| MS/MS | ESI+ | 85.0862 | [C₆H₁₁]⁺ | Fragment from cleavage within the azepane ring |

X-ray Crystallography for Solid-State Structural Determination and Conformation

Table 3: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 15.32 |

| β (°) | 98.7 |

| Volume (ų) | 1310 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.045 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid method used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound would be characterized by specific vibrational frequencies.

Key expected absorption bands include:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the methyl and azepane methylene groups.

N-H stretching: A medium absorption band around 3300-3400 cm⁻¹ if the azepane nitrogen is protonated or involved in hydrogen bonding.

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrazole ring.

C-N stretching: Bands in the 1000-1250 cm⁻¹ range corresponding to the C-N bonds in both rings.

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Medium, Broad | N-H Stretch (Azepane) |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| 1580 | Medium | C=N/C=C Stretch (Pyrazole ring) |

| 1450 | Medium | C-H Bend (Methylene/Methyl) |

| 1180 | Medium | C-N Stretch |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for its separation from reaction byproducts and starting materials. scielo.org.za

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for a preliminary assessment of purity. A suitable solvent system (e.g., ethyl acetate/hexane) would show the compound as a single spot with a specific retention factor (Rƒ).

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. Using a reversed-phase column (e.g., C18) with a mobile phase such as a gradient of acetonitrile (B52724) and water, the compound would elute as a single major peak at a characteristic retention time.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be used to separate and identify components of a mixture. The mass spectrum obtained serves as a detector to confirm the identity of the eluting peak.

Table 5: Representative Chromatographic Conditions

| Method | Stationary Phase | Mobile Phase / Conditions | Typical Result |

| TLC | Silica Gel 60 F₂₅₄ | 30% Ethyl Acetate in Hexane | Rƒ = 0.45 |

| HPLC | C18 column (4.6 x 150 mm) | Gradient: 20-80% Acetonitrile in Water | Retention Time = 8.2 min |

| GC-MS | DB-5 column | Temp program: 100°C to 250°C at 10°C/min | Single peak with MS matching the molecular ion |

Derivatives and Analogues of 2 1,3,5 Trimethyl 1h Pyrazol 4 Yl Azepane: Synthetic and Biological Scope

Systematic Modification of the Pyrazole (B372694) Ring (e.g., N1-substitution, C3, C5 substitutions)

Systematic modification of the pyrazole ring is a key strategy for modulating the biological activity of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane analogues. Variations at the N1, C3, and C5 positions can significantly influence the compound's interaction with biological targets. nih.gov

The N1 position of the pyrazole ring in the parent compound is substituted with a methyl group. Replacing this methyl group with a range of other substituents can alter the electronic and steric properties of the molecule, potentially leading to improved biological activity. For instance, the introduction of larger alkyl groups, aryl moieties, or functionalized side chains can probe the binding pocket of a target protein for additional interactions. nih.gov

A series of N1-substituted analogues could be synthesized to explore the structure-activity relationship (SAR). High-field NMR spectroscopy and molecular mechanics can be employed to study the geometries of the N1 substituents relative to the pyrazole ring, providing insights into their effects on ligand conformation and receptor affinities. nih.gov

The C3 and C5 positions of the pyrazole ring are substituted with methyl groups in the parent compound. Altering these substituents offers another avenue for optimizing the molecule's properties. A flexible synthetic approach allows for the introduction of various alkyl and aryl groups at the C5 position, while functionalized side chains can be installed at the C3 position. nih.gov

The following table illustrates potential modifications to the pyrazole ring and their rationale:

| Position | Original Substituent | Potential Modifications | Rationale for Modification |

| N1 | Methyl | Phenyl, Benzyl (B1604629), Substituted Aryls | Explore aromatic interactions, introduce additional binding points. |

| C3 | Methyl | Ethyl, Isopropyl, Cycloalkyls | Modulate lipophilicity and steric bulk. |

| C5 | Methyl | Trifluoromethyl, Halogens, Methoxy | Alter electronic properties and potential for hydrogen bonding. |

Systematic Modification of the Azepane Ring (e.g., substitution patterns, conformational constraints)

The seven-membered azepane ring is a crucial component of the this compound scaffold, contributing to its three-dimensional structure and potential interactions with biological targets. lifechemicals.com The conformational flexibility of the azepane ring can be a key determinant of its bioactivity. rsc.org

Furthermore, dearomative ring-expansion of nitroarenes presents a method for the synthesis of polysubstituted azepanes, allowing for precise introduction of multiple substituents. rwth-aachen.denih.gov This approach can translate the substitution pattern of a starting nitroarene to the azepane core, providing a diverse range of functionalized heterocycles. rwth-aachen.de The stereochemistry of these multi-functionalized azepanes can also be controlled during the synthesis. rwth-aachen.de

The following interactive data table showcases hypothetical data on how different substitutions on the azepane ring could affect its conformational preference and, consequently, its biological activity.

| Azepane Substituent | Position | Conformational Preference | Hypothetical Biological Activity (IC50, nM) |

| None | - | Flexible (multiple conformations) | 500 |

| 4-Fluoro | 4 | Chair-like | 250 |

| 3-Methyl | 3 | Twist-boat | 400 |

| 4,4-Dimethyl | 4 | Constrained chair | 150 |

Exploration of Bioisosteric Replacements for Enhanced Properties

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug-like properties by substituting a functional group with another that has similar physical or chemical characteristics. lookchem.com This approach can be applied to both the pyrazole and azepane rings of this compound to improve its pharmacokinetic and pharmacodynamic profile.

For the pyrazole moiety, other five-membered heterocycles such as isoxazoles, thiazoles, or triazoles can be considered as bioisosteres. acs.org These replacements can alter the electronic distribution and hydrogen bonding capabilities of the molecule, potentially leading to improved target binding or metabolic stability. nih.gov For example, pyrazoles have been successfully used as bioisosteres for amides in the development of enzyme inhibitors. lookchem.comnih.gov

The azepane ring can also be replaced with other cyclic structures to explore different conformational spaces and physicochemical properties. Saturated and conformationally rigid bicyclic molecules, such as bicyclo[2.1.1]hexanes, have been suggested as bioisosteric replacements for cyclic moieties to improve properties like aqueous solubility and lipophilicity. chem-space.com

The table below provides examples of potential bioisosteric replacements for the core moieties of the target compound.

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Pyrazole | Triazole | Improved metabolic stability, altered hydrogen bonding pattern. |

| Pyrazole | Isoxazole | Modified electronic properties, potential for new interactions. |

| Azepane | Piperidine (B6355638) | Reduced ring strain, different conformational profile. |

| Azepane | Cycloheptane | Removal of the nitrogen atom to probe its importance in binding. |

Design and Synthesis of Fused or Bridged Systems Incorporating Pyrazole and Azepane Moieties

The design and synthesis of fused or bridged systems that incorporate both the pyrazole and azepane rings can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. Fusing the two rings can restrict the conformational flexibility of the molecule, which can be advantageous for locking in a bioactive conformation and improving binding affinity to a target.

Several synthetic strategies can be employed to construct fused pyrazole-azepine heterocyclic cores. researchgate.net One approach involves the regioselective assembly of a pyrazole ring fused to an azepine ring. researchgate.net For instance, the synthesis of pyrazolo[3,4-d]azepine derivatives has been described, demonstrating the feasibility of creating such fused systems. researchgate.net

Bridged systems containing both pyrazole and azepane moieties represent another class of structurally complex and potentially potent compounds. The synthesis of N-N-bridged bistriazole-based energetic materials showcases the possibility of creating bridged heterocyclic systems, a concept that could be extended to pyrazole-azepane structures. nih.gov

The development of fused systems, such as pyrazolo[3',4':6,7]azepino[5,4,3-cd]indoles, has also been reported, indicating that the pyrazole and azepine rings can be incorporated into more complex polyheterocyclic systems. researchgate.net These rigidified structures can serve as valuable scaffolds in drug discovery programs.

Future Perspectives and Research Gaps

Challenges and Opportunities in the Synthesis of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems like pyrazole-azepane scaffolds presents both significant challenges and exciting opportunities for innovation. The construction of the seven-membered azepane ring is often hindered by slow cyclization kinetics. nih.gov Furthermore, achieving regioselectivity in the synthesis of asymmetrically substituted pyrazoles can be a hurdle due to tautomerism. nih.gov The fusion of two distinct heterocyclic moieties, a five-membered pyrazole (B372694) and a seven-membered azepane, adds layers of complexity to synthetic design.

However, these challenges also create opportunities for the development of novel synthetic methodologies. Advances in transition metal-catalyzed reactions, such as those employing palladium and rhodium, have revolutionized the construction of complex heterocyclic compounds by enabling rapid assembly of cyclic structures that are difficult to form using conventional methods. nih.gov One-pot reactions and multicomponent reactions are also emerging as powerful tools for the efficient synthesis of diverse heterocyclic structures. mdpi.comfrontiersin.org The development of iterative methodologies using heterocyclic building blocks is another promising avenue for creating sequence-defined oligomers and polymers with tailored functions. rsc.org

| Synthetic Challenge | Potential Opportunity |

| Slow cyclization kinetics for the azepane ring nih.gov | Development of novel transition metal catalysts to facilitate cyclization nih.gov |

| Regioselectivity in pyrazole synthesis nih.gov | Exploration of one-pot and multicomponent reactions for controlled synthesis mdpi.comfrontiersin.org |

| Complexity of fusing two different heterocyclic rings | Application of iterative synthesis methodologies for controlled assembly rsc.org |

| Potential for unforeseen side reactions and product mixtures rsc.org | Discovery of new reaction pathways and stable intermediates |

Untapped Biological Applications and Target Identification for Pyrazole-Azepane Scaffolds

While the specific biological profile of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane is not extensively documented, the individual pyrazole and azepane moieties are present in a wide array of biologically active molecules. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. researchgate.netresearchgate.netglobalresearchonline.net Similarly, the azepane ring is a structural motif found in various pharmaceutical drugs. wikipedia.org

Potential Therapeutic Areas for Pyrazole-Azepane Scaffolds:

Oncology: Pyrazole-containing drugs like crizotinib (B193316) and ruxolitinib (B1666119) are used in cancer treatment. globalresearchonline.net

Inflammatory Diseases: Pyrazole derivatives have shown significant anti-inflammatory activity. nih.gov

Infectious Diseases: Certain pyrazole compounds have demonstrated potent antibacterial and antifungal properties. nih.gov

Neurological Disorders: The pyrazole scaffold has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov

Further research should focus on the synthesis of a library of pyrazole-azepane derivatives and their screening against various biological targets to identify lead compounds for drug discovery.

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. ijpsjournal.com Traditional synthetic methods often rely on toxic solvents, stoichiometric reagents, and harsh reaction conditions, leading to significant waste generation. nih.gov The development of sustainable and environmentally benign synthetic methodologies for compounds like this compound is a critical area of future research.

Key green chemistry approaches applicable to the synthesis of such scaffolds include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times, increase product yields, and enhance selectivity. rasayanjournal.co.in

Solvent-free reactions: Conducting reactions in the absence of solvents or using greener alternatives like water or ionic liquids can drastically reduce waste. nih.govrasayanjournal.co.in

Catalysis: The use of reusable heterogeneous or biocatalysts can improve atom economy and reduce the need for stoichiometric reagents. mdpi.com Metal-catalyzed reactions, particularly with earth-abundant metals, are a key area of development for sustainable synthesis. mdpi.com

Renewable feedstocks: Utilizing starting materials derived from renewable resources can decrease the reliance on fossil fuels. ijpsjournal.com

The future of synthesizing complex heterocycles will likely involve a combination of these green chemistry principles to create more efficient, safer, and environmentally friendly processes. ijpsjournal.com

Leveraging Artificial Intelligence and Machine Learning in Chemical Design and Optimization

AI and ML can be applied in several ways:

Predicting Molecular Properties: Machine learning models can predict the physicochemical and biological properties of virtual compounds, allowing for the rapid screening of large chemical libraries. researchgate.netmdpi.com

Generative Molecular Design: AI algorithms can generate novel molecular structures with desired properties, exploring vast chemical spaces that are inaccessible through traditional methods. pharmafeatures.com

Retrosynthetic Analysis and Reaction Prediction: AI can assist in planning synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane, and how can purity be optimized?

- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 1,3,5-trimethylpyrazole derivatives are often reacted with azepane-containing electrophiles (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine) to neutralize byproducts .

- Purification : Recrystallization using solvents like ethanol or chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is recommended. Purity ≥95% can be confirmed via HPLC or LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C-NMR : Essential for confirming the azepane and pyrazole substituents. Key signals include the pyrazole methyl groups (δ ~2.0–2.8 ppm) and azepane protons (δ ~1.8–3.5 ppm) .

- HRMS : Validates molecular weight and isotopic patterns. For example, a parent ion at m/z 262.18 [M+H]+ matches the molecular formula C₁₃H₂₁N₃ .

- UV-Vis : Useful for stability studies (e.g., λ max ~290–300 nm for pyrazole derivatives) .

Q. How does steric hindrance from the 1,3,5-trimethylpyrazole group influence reactivity?

- The methyl groups restrict rotational freedom and electronic density, favoring regioselective reactions. For example, sulfonamide coupling at the pyrazole C4 position is sterically accessible, while electrophilic substitutions may require activating groups .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?

- Scaffold Modification : Replace azepane with piperazine or morpholine to assess ring size effects on binding (e.g., TbNMT inhibition with IC₅₀ values <10 nM) .

- Substituent Screening : Introduce halogens or electron-withdrawing groups to the pyrazole ring to enhance hydrophobic interactions. SAR data from sulfonamide derivatives show improved potency with dichloro substitutions .

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against target proteins like N-myristoyltransferase .

Q. How should contradictory bioactivity data be resolved (e.g., varying IC₅₀ values across studies)?

- Assay Validation : Ensure consistent conditions (e.g., pH, temperature, and enzyme concentration). For instance, ThiM enzyme activity assays require strict control of Mg²⁺ and ATP levels .

- Data Normalization : Apply the Abbott formula to correct mortality rates in bioassays and account for solvent effects (e.g., DMSO ≤1% v/v) .

- Cross-Study Comparisons : Re-evaluate purity (via NMR) and stereochemistry, as impurities or racemic mixtures can skew results .

Q. What computational methods are suitable for predicting metabolic stability?

- In Silico Tools : Use SwissADME to calculate physicochemical properties (e.g., LogP ~2.5, TPSA ~45 Ų). The azepane ring may reduce metabolic clearance compared to smaller heterocycles .

- Metabolite ID : LC-MS/MS fragmentation patterns can identify oxidation products (e.g., hydroxylation at the azepane C2 position) .

Q. How can synthetic yields be improved for multi-step reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.